(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol
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Overview
Description
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is a complex organic compound with a unique structure that includes an isochromene backbone, a phenyl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene backbone, followed by the introduction of the phenyl group and the aminomethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound. Substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(aminomethyl)-2-phenyl-2,3-dihydro-1H-isochromene-5,6-diol
- (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-4,5-diol
Uniqueness
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is unique due to its specific arrangement of functional groups and its stereochemistry This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14?,15-/m0/s1 |
InChI Key |
SUHGRZPINGKYNV-LOACHALJSA-N |
Isomeric SMILES |
C1C(O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 |
Origin of Product |
United States |
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